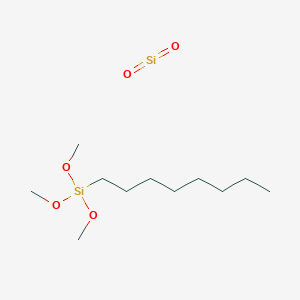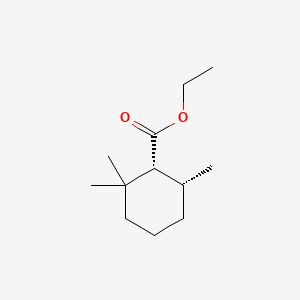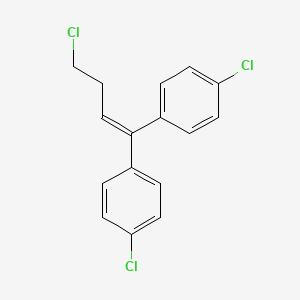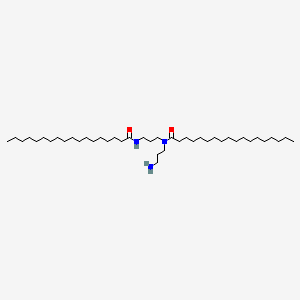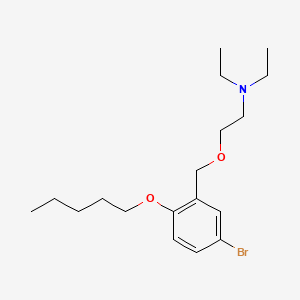
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound that features a complex structure with both chloro and nitro functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester typically involves the esterification of acetic acid with the corresponding alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism by which acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester exerts its effects involves interactions with specific molecular targets. The chloro and nitro groups can participate in various biochemical pathways, influencing enzyme activity and protein function. The ester group can be hydrolyzed to release active metabolites that further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Acetic acid, ((2-chloro-4-nitrophenyl)amino)-, 1-methylethyl ester
- Acetic acid, ((2-chloro-4-nitrophenyl)hydroxy)-, 1-methylethyl ester
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, 1-methylethyl ester is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have sulfonyl, amino, or hydroxy groups instead.
Eigenschaften
CAS-Nummer |
139326-36-6 |
|---|---|
Molekularformel |
C11H12ClNO4S |
Molekulargewicht |
289.74 g/mol |
IUPAC-Name |
propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H12ClNO4S/c1-7(2)17-11(14)6-18-10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
FARRGYXAUDGVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
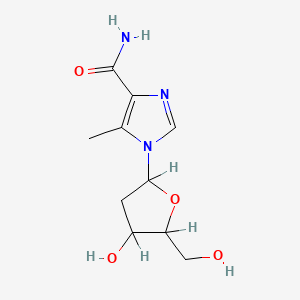
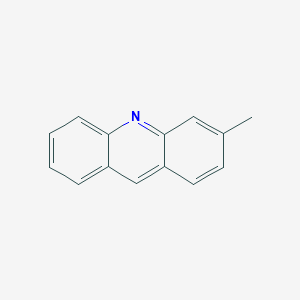
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
